1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose
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Overview
Description
1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a vital compound used in the biomedical industry . It exhibits potential therapeutic applications in the treatment of various diseases . This compound displays promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .
Molecular Structure Analysis
The molecular formula of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is C10H18O8S . Its unique molecular structure and bioactive properties make it a valuable component in drug research and development within the biomedicine field .Physical And Chemical Properties Analysis
1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a crystalline solid . It is soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate . It should be stored at -20° C . The melting point is 104°C .Scientific Research Applications
Biomedical Research
This compound exhibits potential therapeutic applications in the treatment of various diseases. It is actively investigated for its efficacy and shows promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .
Proteomics Research
As a specialty product in proteomics research, this compound is used for studying proteins and their interactions. Its unique properties facilitate the analysis of protein structures and functions .
Chemical Synthesis
In chemical synthesis, this compound serves as a starting material for preparing biologically active molecules such as L-acovenose and 6-deoxy-L-idose , as well as carbanucleoside enantiomers . It is also used to synthesize vinyl ether-based chiral carbohydrate synthons .
Organic Synthesis
It is a useful compound in organic synthesis, contributing to the development of various organic compounds through its reactive properties .
Lipase-Catalyzed Esterification
This compound is esterified with palmitic acid using immobilized lipase from Candida antarctica to synthesize sugar esters at high concentrations, which are more hydrophobic than unmodified glucose .
Future Directions
properties
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7-,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZJUFZKGHXMOP-ANZWQOBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COS(=O)(=O)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.